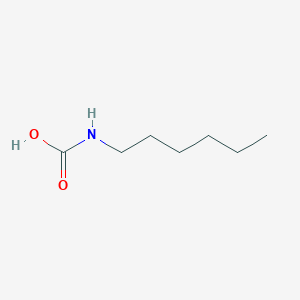

N-Hexylcarbamic acid

Description

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.2 g/mol |

IUPAC Name |

hexylcarbamic acid |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6-8-7(9)10/h8H,2-6H2,1H3,(H,9,10) |

InChI Key |

YAQPZDICKJDHTR-UHFFFAOYSA-N |

SMILES |

CCCCCCNC(=O)O |

Canonical SMILES |

CCCCCCNC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Fatty Acid Amide Hydrolase Inhibition

N-Hexylcarbamic acid derivatives have been studied for their inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibitors of FAAH can enhance endocannabinoid levels, potentially offering therapeutic benefits for pain relief and mood disorders. For instance, a series of para-substituted phenolic N-alkyl carbamates were evaluated for their FAAH inhibitory activities, with N-hexyl derivatives showing improved potency compared to other alkyl groups. The most potent compounds exhibited IC50 values in the nanomolar range, indicating significant FAAH inhibition .

Therapeutic Potential in Neurological Disorders

This compound has also been explored for its potential in treating neurological disorders. Compounds derived from this acid have been shown to act as acetylcholinesterase inhibitors, which are crucial for managing conditions like Alzheimer's disease and other cognitive impairments. Studies indicate that these compounds can reverse scopolamine-induced cognitive deficits in animal models, suggesting their potential as anti-dementia agents .

Pharmacological Applications

Pain Management and Anxiolytic Effects

Research has demonstrated that certain this compound derivatives possess analgesic and anxiolytic properties. For example, the compound URB597, a biphenyl-3-yl ester of cyclohexylcarbamic acid, has shown promise in preclinical models for its ability to reduce pain and anxiety-like behaviors . The structure-activity relationship (SAR) studies indicate that modifications to the N-alkyl chain can significantly alter the pharmacological profile of these compounds.

Cosmetic Formulations

Use in Skin Care Products

This compound and its derivatives are also being investigated for their applications in cosmetic formulations. Due to their emulsifying properties and ability to enhance skin penetration, these compounds can improve the efficacy of topical products. Recent studies have focused on developing formulations that incorporate this compound to enhance skin hydration and stability while providing sensory benefits such as reduced greasiness .

Data Tables

The following table summarizes some key findings related to the applications of this compound:

Case Studies

Case Study 1: FAAH Inhibition

A study investigating a series of N-alkyl carbamates highlighted the enhanced FAAH inhibitory activity of N-hexyl derivatives compared to shorter alkyl chains. The research utilized various assays to determine IC50 values, demonstrating that longer alkyl chains correlate with increased potency against FAAH .

Case Study 2: Cosmetic Application

In a formulation study, this compound was incorporated into a moisturizing cream designed for sensitive skin. The results indicated significant improvements in skin hydration levels over a four-week period compared to control formulations lacking this compound .

Preparation Methods

Reaction Mechanism and Conditions

Hexyl isocyanate reacts with ethanol in anhydrous tetrahydrofuran (THF) at 40–45°C for 8–12 hours, catalyzed by zinc bromide ethyl acetate (Reformatzky reagent). The reagent facilitates the formation of a zinc-coordinated intermediate, enhancing reaction specificity and yield. Post-reaction, the mixture is quenched with saturated ammonium chloride, extracted with diethyl ether, and purified via column chromatography.

Performance Metrics

Table 1: Isocyanate-Alcohol Method Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–45°C | Maximizes kinetics without side reactions |

| Molar Ratio (Isocyanate:Alcohol) | 1:1.5 | Prevents oligomerization |

| Catalyst Loading | 10 mol% ZnBr₂·EtOAc | Ensures complete conversion |

Chloroformate-Amine Alkylation

Chloroformates react with primary amines to form carbamates under basic conditions. Ethyl chloroformate and hexylamine are typical substrates.

Phase-Transfer Catalysis (PTC) Approach

A method adapted from N-ethyl carbazole synthesis employs toluene as a solvent, solid KOH as a base, and benzyltriethylammonium chloride as a phase-transfer catalyst. Hexylamine and ethyl chloroformate react at 65–85°C for 3–5 hours. The heterogeneous system enhances interfacial reactivity, with KOH neutralizing HCl byproducts.

Scalability and Reusability

Table 2: Chloroformate-Amine Reaction Parameters

| Component | Role | Optimization Insight |

|---|---|---|

| Benzyltriethylammonium chloride | Accelerates anion transfer | 0.01–0.02 wt% prevents emulsion formation |

| Solvent (Toluene) | Non-polar medium | 2–4:1 solvent:amine ratio improves mixing |

| Temperature | 75°C | Balances reaction rate and side-product suppression |

Reformatzky Reagent-Mediated Synthesis

The Reformatzky reaction, traditionally used for β-hydroxy ester synthesis, has been adapted for carbamates using zinc-activated reagents.

Procedure and Adaptations

Zinc powder activates ethyl bromoacetate in THF, generating a nucleophilic zinc enolate. This intermediate reacts with hexyl isocyanate, followed by acid quenching. The method’s key advantage lies in avoiding moisture-sensitive intermediates.

Limitations and Modifications

-

Solvent Choice : THF’s high polarity stabilizes the transition state but complicates recovery.

Urea Transesterification

Urea derivatives react with alcohols under acidic or basic conditions to form carbamates. While less common, this route offers a phosgene-free alternative.

Catalytic Systems

-

Base-Catalyzed : Sodium methoxide in methanol (60°C, 24 hours).

-

Acid-Catalyzed : p-Toluenesulfonic acid in refluxing toluene.

Table 3: Urea-Alcohol Reaction Efficiency

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| NaOMe/MeOH | 55 | 90 |

| p-TsOH/Toluene | 48 | 88 |

Enzymatic Synthesis

Recent advances employ lipases (e.g., Candida antarctica) to catalyze carbamate formation in non-aqueous media. This green chemistry approach avoids toxic reagents and operates at ambient temperatures.

Biocatalytic Parameters

-

Solvent : tert-Butanol (enhances enzyme stability).

-

Yield : 60–70% (lower than chemical methods but improving with directed evolution).

Q & A

Q. What are the standard methods for synthesizing N-Hexylcarbamic acid derivatives, and how can reaction conditions be optimized for higher yields?

this compound derivatives, such as biphenyl-3-yl esters, are typically synthesized via carbamate formation using hexylamine and carbonyl reagents. Optimization involves adjusting solvent polarity (e.g., dichloromethane or ethyl acetate), temperature (room temperature to reflux), and stoichiometric ratios. For example, a 90% yield was achieved using petroleum ether as a crystallization solvent . Key characterization tools include H NMR (to confirm carbamate NH and hexyl chain integration) and IR spectroscopy (to detect carbonyl stretching at ~1700 cm) .

Q. How can researchers verify the purity and identity of synthesized this compound compounds?

Purity is confirmed via high-performance liquid chromatography (HPLC) and melting point analysis (e.g., 71–73°C for this compound biphenyl-3-yl ester). Identity is validated through spectral

- Mass spectrometry : Molecular ion peaks (e.g., m/z 297 [M]) confirm molecular weight .

- Elemental analysis : Percent composition of C, H, and N should align with theoretical values (e.g., C19H23NO2) .

- Cross-referencing literature : Compare spectral data with published studies to resolve ambiguities .

Q. What experimental details are critical to ensure reproducibility of this compound synthesis?

Reproducibility requires documenting:

- Reagent sources : Specify suppliers or in-house synthesis methods (e.g., Aldrich, Sigma) .

- Instrument parameters : NMR solvent (e.g., CDCl), IR matrix (Nujol), and HPLC gradients.

- Batch-specific variations : Report peptide content, salt residues, and solubility if applicable to sensitive assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or purity assessments of this compound analogs?

Contradictions often arise from impurities or solvent artifacts. Strategies include:

- Multi-technique validation : Combine NMR, IR, and X-ray crystallography to cross-verify structural assignments.

- Batch analysis : Use HPLC-MS to detect trace byproducts (e.g., incomplete carbamate formation) .

- Computational modeling : Simulate NMR chemical shifts or IR spectra to confirm experimental observations .

Q. What methodologies are suitable for studying the structure-activity relationship (SAR) of this compound derivatives in enzyme inhibition?

SAR studies require:

- Systematic substitution : Modify the hexyl chain length or biphenyl group to assess steric/electronic effects.

- Enzyme assays : Measure IC values against targets like fatty acid amide hydrolase (FAAH) using fluorogenic substrates .

- Quantitative SAR (QSAR) models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to predict optimized analogs .

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

Stability studies involve:

- Forced degradation : Expose the compound to acidic/basic buffers (pH 1–13) and elevated temperatures (40–80°C).

- Kinetic analysis : Monitor degradation via UV-Vis spectroscopy at λ or HPLC retention time shifts.

- Product identification : Use LC-MS to identify degradation byproducts (e.g., hexylamine or CO) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

Use ANOVA to compare yields, purity, and spectral data across batches. For high variability, apply multivariate analysis (e.g., PCA) to identify critical factors (e.g., solvent purity, reaction time) .

Q. How can computational tools enhance the design of this compound derivatives with improved pharmacological properties?

- Molecular docking : Predict binding modes to enzyme active sites (e.g., FAAH) using AutoDock or Schrödinger.

- ADMET prediction : Estimate bioavailability and toxicity with tools like SwissADME or ProTox-II .

Ethical and Reporting Standards

Q. What are the best practices for citing prior work and avoiding redundancy in publications on this compound?

Q. How should safety protocols for handling this compound be integrated into experimental design?

- Risk assessment : Review safety data sheets (SDS) for hazards like toxic decomposition products (e.g., NOx, CO) .

- Engineering controls : Use fume hoods for synthesis and spill containment kits for accidents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.